molecular formula C15H23NO3 B13951161 N-beta-Hydroxyethyl-3,5-diisopropylsalicylamide CAS No. 63992-46-1

N-beta-Hydroxyethyl-3,5-diisopropylsalicylamide

Katalognummer: B13951161
CAS-Nummer: 63992-46-1
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: ICFXSIAFGXAWNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a hydroxyethyl group and two isopropyl groups attached to the salicylamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide typically involves the reaction of 3,5-diisopropylsalicylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

[ \text{3,5-diisopropylsalicylic acid} + \text{ethanolamine} \rightarrow \text{N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide} + \text{water} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-3,5-diisopropylsalicylamide.

    Reduction: Formation of N-(2-aminoethyl)-3,5-diisopropylsalicylamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Hydroxyethyl)oleamide
  • N-(2-Hydroxyethyl)piperazine
  • N-(2-Hydroxyethyl)succinimide

Uniqueness

N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide is unique due to the presence of the 3,5-diisopropyl groups, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Eigenschaften

CAS-Nummer

63992-46-1

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

2-hydroxy-N-(2-hydroxyethyl)-3,5-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H23NO3/c1-9(2)11-7-12(10(3)4)14(18)13(8-11)15(19)16-5-6-17/h7-10,17-18H,5-6H2,1-4H3,(H,16,19)

InChI-Schlüssel

ICFXSIAFGXAWNF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)NCCO)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.